molecular formula C20H16FN3O3S B11077410 N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide

Cat. No.: B11077410
M. Wt: 397.4 g/mol
InChI Key: LMGHOLPHLFEJFE-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a fluorophenyl group, a quinazolinone core, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using fluorobenzene derivatives.

    Attachment of the benzenesulfonamide moiety: The final step involves the sulfonation of the quinazolinone derivative with benzenesulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, with reagents such as alkyl halides or amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include various substituted quinazolinone derivatives.

Scientific Research Applications

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide can be compared with other quinazolinone derivatives, such as:

    Gefitinib: A quinazolinone derivative used as an anticancer drug targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazolinone derivative with similar applications in cancer treatment.

    Lapatinib: A quinazolinone derivative used in the treatment of breast cancer.

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorophenyl group and the benzenesulfonamide moiety, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzenesulfonamide

InChI

InChI=1S/C20H16FN3O3S/c21-17-12-6-4-10-15(17)19-22-18-13-7-5-11-16(18)20(25)24(19)23-28(26,27)14-8-2-1-3-9-14/h1-13,19,22-23H

InChI Key

LMGHOLPHLFEJFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F

Origin of Product

United States

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